molecular formula C10H18N2O3 B8506268 Tert-butyl (1-acetylazetidin-3-yl)carbamate

Tert-butyl (1-acetylazetidin-3-yl)carbamate

Cat. No. B8506268
M. Wt: 214.26 g/mol
InChI Key: UXAVRNGUMLVNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (1-acetylazetidin-3-yl)carbamate is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl N-(1-acetylazetidin-3-yl)carbamate

InChI

InChI=1S/C10H18N2O3/c1-7(13)12-5-8(6-12)11-9(14)15-10(2,3)4/h8H,5-6H2,1-4H3,(H,11,14)

InChI Key

UXAVRNGUMLVNOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl azetidin-3-ylcarbamate (100 g, 0.58 mol) and Et3N (88 g, 0.87 mol) in DCM (1500 mL) was added Ac2O (59.6 g, 0.88 mol) dropwise at 0° C. The mixture was then stirred at 0° C. for 2 h, at which time TLC showed the completion of the reaction. The reaction was quenched by addition of water (1000 mL) and then stirred at 20° C. for 30 min. The organic phase was separated, dried (Na2SO4) and concentrated to give the crude product. Seven batches were run in parallel and produced a combined crude product weight of 530 g. This crude was used in next step without the further purification. LCMS (m/z): 215.1 (M+1).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
59.6 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl azetidin-3-ylcarbamate (100 g, 0.58 mol) and Et3N (88 g, 0.87 mol) in DCM (1500 mL) was added Ac2O (59.6 g, 0.88 mol) dropwise at 0° C. The mixture was then stirred at 0° C. for 2 h, at which time TLC showed the completion of the reaction. The reaction was quenched by addition of water (1000 mL) and then stirred at 20° C. for 30 min. The organic phase was separated, dried (Na2SO4) and concentrated to give the crude product. Seven batches were run in parallel and produced a combined crude product weight of 530 g. This crude was used in next step without the further purification. LCMS (m/z): 215.1 (M+1).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
59.6 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One

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